Ethyl 2-(4-aminopiperazin-1-yl)acetate Ethyl 2-(4-aminopiperazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 158773-35-4
VCID: VC0120500
InChI: InChI=1S/C8H17N3O2/c1-2-13-8(12)7-10-3-5-11(9)6-4-10/h2-7,9H2,1H3
SMILES: CCOC(=O)CN1CCN(CC1)N
Molecular Formula: C8H17N3O2
Molecular Weight: 187.243

Ethyl 2-(4-aminopiperazin-1-yl)acetate

CAS No.: 158773-35-4

Cat. No.: VC0120500

Molecular Formula: C8H17N3O2

Molecular Weight: 187.243

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-aminopiperazin-1-yl)acetate - 158773-35-4

Specification

CAS No. 158773-35-4
Molecular Formula C8H17N3O2
Molecular Weight 187.243
IUPAC Name ethyl 2-(4-aminopiperazin-1-yl)acetate
Standard InChI InChI=1S/C8H17N3O2/c1-2-13-8(12)7-10-3-5-11(9)6-4-10/h2-7,9H2,1H3
Standard InChI Key VFBJPHFLHRKYMT-UHFFFAOYSA-N
SMILES CCOC(=O)CN1CCN(CC1)N

Introduction

Ethyl 2-(4-aminopiperazin-1-yl)acetate is a chemical compound with the molecular formula C8H17N3O2. It is a derivative of piperazine, a heterocyclic amine, which is commonly used in various pharmaceutical applications due to its versatility in forming complexes with other molecules. This compound is of interest in organic chemistry and medicinal chemistry due to its potential as a precursor or intermediate in the synthesis of more complex molecules.

Synthesis and Applications

Ethyl 2-(4-aminopiperazin-1-yl)acetate can be synthesized through various organic reactions involving piperazine derivatives. The presence of an amino group on the piperazine ring allows for further functionalization, making it a useful intermediate in the synthesis of compounds with potential biological activity.

Synthesis Pathway

  • Starting Materials: Piperazine derivatives can be modified to introduce an amino group at the 4-position.

  • Reaction Conditions: The synthesis typically involves nucleophilic substitution or alkylation reactions to attach the ethyl acetate moiety to the piperazine ring.

Potential Applications

  • Pharmaceuticals: Piperazine derivatives are known for their use in various drugs, including antipsychotics and antihistamines. Ethyl 2-(4-aminopiperazin-1-yl)acetate could serve as a precursor for synthesizing novel therapeutic agents.

  • Chemical Intermediates: Its reactivity makes it suitable for further modification to create complex molecules with specific properties.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
Ethyl 2-(4-aminopiperazin-1-yl)acetateC8H17N3O2Not specifiedNot specified
Ethyl 2-(4-ethylpiperazin-1-yl)acetateC10H20N2O2200.2780024636-94-0
Ethyl 2-(piperazin-1-yl)acetateC8H16N2O2172.2340004-08-8

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